Product packaging for Terutroban sodium(Cat. No.:CAS No. 609340-89-8)

Terutroban sodium

Cat. No.: B1663116
CAS No.: 609340-89-8
M. Wt: 430.9 g/mol
InChI Key: DSQSIJJZFSJHEW-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Thromboxane (B8750289) Receptor Antagonists in Contemporary Biomedical Research

The journey into thromboxane receptor antagonism began with the understanding of arachidonic acid metabolism. Between 1958 and 1976, scientists identified the primary products of the cyclo-oxygenase (COX) enzyme pathway, which led to a classification system for prostanoid receptors. nih.govnih.gov A pivotal discovery was that of thromboxane A2 (TXA2), a potent vasoconstrictor and facilitator of platelet aggregation. nih.govwikipedia.org This finding established TXA2 as a key mediator in thrombosis. nih.govwikipedia.org

The initial breakthrough in targeting this pathway was the elucidation of aspirin's mechanism of action: the irreversible inhibition of the COX enzyme, which blocks the production of TXA2 precursors. nih.govwikipedia.orgcornell.edu While effective, aspirin's broad inhibition of all prostanoid pathways spurred research into more specific agents. nih.govnih.gov The goal was to develop compounds that could selectively block the actions of TXA2 at its receptor, the thromboxane-prostanoid (TP) receptor, without affecting other beneficial prostanoids. nih.govpharmacologyeducation.org This led to the development of a vast number of TP antagonists, a class of drugs designed for more targeted therapeutic intervention in cardiovascular and inflammatory conditions. nih.govnih.govwikipedia.org

Strategic Evolution of Antiplatelet Research and Novel Pharmacological Targets

Antiplatelet therapy is a cornerstone in the management of cardiovascular diseases. cornell.edunih.gov The field has undergone significant evolution over the past four decades. nih.gov Aspirin (B1665792) monotherapy, which works by inhibiting the cyclooxygenase (COX)-1 enzyme, was a foundational treatment. cornell.edu A major advancement was the development of thienopyridines, such as clopidogrel (B1663587), which inhibit the P2Y12 receptor and thus block adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation. cornell.edumssm.edunih.gov The addition of clopidogrel to aspirin therapy represented a revolutionary change in managing ischemic coronary syndromes. nih.govnih.gov

However, the limitations of existing therapies, including variable patient response to clopidogrel, drove the search for novel pharmacological targets and more potent agents. cornell.edunih.gov This led to the development of newer P2Y12 inhibitors like prasugrel (B1678051) and ticagrelor, which offer greater platelet inhibition. cornell.edunih.gov Beyond the P2Y12 pathway, researchers have continued to explore other therapeutic strategies, including protease-activated receptor (PAR)-1 antagonists and thromboxane A2 receptor antagonists, aiming to refine treatment by targeting different mechanisms of platelet activation and aggregation. cornell.edupharmacologyeducation.org This strategic evolution reflects a move towards more potent and specific antiplatelet agents to improve outcomes in patients with atherosclerotic cardiovascular disease. nih.govmssm.edu

Rationale for Investigating Terutroban (B1683094) Sodium as a Selective Thromboxane-Prostanoid Receptor Antagonist

The investigation of terutroban was founded on a compelling scientific rationale that extended beyond the capabilities of traditional antiplatelet agents like aspirin. nih.govnih.gov Terutroban is a selective antagonist of the thromboxane-prostanoid (TP) receptor. wikipedia.orgnih.govnih.gov This specificity is crucial because TP receptors are activated not only by thromboxane A2 (TXA2) but also by other prostanoids and isoprostanes, which are products of oxidative stress and are not inhibited by aspirin. nih.govnih.gov By blocking the common downstream TP receptor, terutroban inhibits the activity of all its ligands, offering a more comprehensive blockade of this pathological pathway. nih.govnih.gov

Furthermore, TP receptors are not confined to platelets; they are also present on vascular smooth muscle cells, endothelial cells, and monocytes/macrophages. karger.comnih.govnih.gov Activation of these receptors contributes to vasoconstriction, inflammation, and the proliferation of cells within atherosclerotic plaques. karger.compharmacologyeducation.org Therefore, the rationale for investigating terutroban was based on its potential for a unique triple activity:

Anti-thrombotic: Inhibiting platelet activation and aggregation. karger.comnih.gov

Anti-vasoconstrictor: Limiting the vasoconstricting effects of prostanoids and isoprostanes on the vessel wall. nih.govkarger.com

Anti-atherosclerotic: Potentially retarding the development of atherosclerosis by blocking inflammatory and proliferative responses in the arterial wall. nih.govnih.govnih.gov

This multifaceted mechanism suggested that terutroban could offer benefits in preventing or retarding atherogenesis and its complications, providing a broader spectrum of activity than simply inhibiting TXA2 synthesis. wikipedia.orgnih.govnih.gov

Overview of Key Preclinical Research Domains Pertaining to Terutroban Sodium

Preclinical research has been fundamental in characterizing the potential therapeutic applications of terutroban across various disease models. nih.govpcronline.com These studies have explored its effects in several key domains, primarily focusing on cardiovascular and metabolic diseases where the thromboxane pathway is implicated.

Cardiovascular Disease: In animal models of cardiovascular disease, terutroban has demonstrated significant vasoprotective effects. In spontaneously hypertensive stroke-prone rats, a model for severe hypertension and endothelial dysfunction, terutroban was shown to prevent vascular remodeling. nih.gov It completely prevented the thickening of the aortic media and inhibited the accumulation of collagen and fibronectin, key components of fibrosis. nih.gov Studies in apolipoprotein E knockout mice, a model for atherosclerosis, showed that terutroban could delay atherogenesis, an effect not seen with aspirin. nih.gov The compound also demonstrated the ability to improve endothelial function and inhibit platelet aggregation in various preclinical settings. nih.govkarger.com

Preclinical Cardiovascular Research Findings for Terutroban
Research AreaAnimal ModelKey FindingsReference
Vascular Hypertrophy & FibrosisSpontaneously Hypertensive Stroke-Prone Rats (SHRSPs)Completely prevented aortic media thickening and fibrosis; inhibited expression of TGF-1β and heat shock protein-47. nih.gov
AtherosclerosisApolipoprotein E knockout miceDelayed the development of atherosclerosis, unlike aspirin. nih.gov
Endothelial DysfunctionRats with severe hypertensionImproved endothelium-dependent vasodilation. nih.govnih.gov
Arterial ThrombosisPorcine modelDemonstrated potent antithrombotic activity, superior to aspirin and similar to clopidogrel. karger.com

Diabetic Complications: The role of terutroban has also been investigated in the context of diabetic complications, particularly nephropathy and retinopathy, where oxidative stress and inflammation are key pathogenic factors. diabetesjournals.orgnih.govprimescholars.com In an experimental model of type 2 diabetes, terutroban demonstrated renoprotective properties, preventing the early glomerular injury known as mesangiolysis and reducing markers of oxidative stress. diabetesjournals.org In diabetic rats, terutroban was found to protect retinal vascularity from ischemia, an effect attributed to both its antiplatelet and direct vascular properties. nih.gov It also reduced markers of oxidative stress and inflammation, such as lipid peroxides and IL-6. nih.gov

Preclinical Findings for Terutroban in Diabetic Complications
Research AreaAnimal ModelKey FindingsReference
Diabetic NephropathyUninephrectomized Obese Zucker Rats (UNX-OZR)Prevented mesangiolysis (glomerular injury), reduced urinary TGF-β, and attenuated markers of oxidative stress. diabetesjournals.org
Diabetic RetinopathyStreptozotocin-induced diabetic ratsProtected retinal vascularity from ischaemia; increased aortic prostacyclin and nitric oxide production; reduced lipid peroxides and IL-6. nih.gov

Other Research Domains: Terutroban's mechanism of action has prompted its investigation in other areas. For instance, in a rat model of subarachnoid haemorrhage, a condition associated with intense vasoconstriction and inflammation, terutroban was evaluated for its ability to prevent neurovascular events. nih.gov Research into other TP receptor antagonists like ifetroban (B1674419) has also suggested a potential role in oncology, specifically in preventing cancer metastasis, by acting on blood vessels rather than directly on tumor cells. vumc.orgfrontiersin.org These diverse preclinical studies highlight the broad potential of targeting the TP receptor pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22ClNNaO4S B1663116 Terutroban sodium CAS No. 609340-89-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

609340-89-8

Molecular Formula

C20H22ClNNaO4S

Molecular Weight

430.9 g/mol

IUPAC Name

sodium;3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoate

InChI

InChI=1S/C20H22ClNO4S.Na/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17;/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24);/t16-;/m1./s1

InChI Key

DSQSIJJZFSJHEW-PKLMIRHRSA-N

SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O.[Na]

Canonical SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O.[Na]

Synonyms

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic                              acid;  S-18204;  S-18886 sodium salt

Origin of Product

United States

Mechanistic Elucidation and Molecular Pharmacology

Selective Antagonism of Thromboxane (B8750289) A2 and Prostaglandin (B15479496) Endoperoxide Receptors (TP Receptors)

Terutroban (B1683094) sodium is a selective and reversible antagonist of the thromboxane A2 (TXA2) and prostaglandin endoperoxide (PGH2) receptors, which are collectively known as TP receptors. wikipedia.orgnih.govkarger.com Its mechanism of action involves blocking the binding of agonist ligands to these receptors, thereby preventing the initiation of downstream signaling. This antagonism is not limited to TXA2 but also extends to other endogenous TP receptor ligands, such as PGH2 and various isoprostanes, which are produced via non-enzymatic lipid peroxidation, particularly under conditions of oxidative stress. nih.govkarger.com Terutroban exerts its effects on TP receptors located on various cell types, including platelets, endothelial cells, and monocytes/macrophages, which accounts for its multifaceted biological activity. nih.govkarger.com

Ligand Binding Characteristics and Receptor Subtype Selectivity

Terutroban demonstrates potent and high-affinity binding to the TP receptor. Research has established its inhibitory concentration (IC50) in the nanomolar range, highlighting its potency as an antagonist. medchemexpress.com The compound is characterized as a "specific" or "selective" TP receptor antagonist, indicating that it has a significantly higher affinity for the TP receptor compared to other prostanoid receptors, such as the prostaglandin D2 (DP), prostaglandin E2 (EP), prostaglandin F2α (FP), and prostacyclin (IP) receptors. nih.govphysiology.org This selectivity is crucial as it allows for targeted inhibition of the thromboxane pathway without directly interfering with the actions of other prostanoids, many of which have beneficial physiological roles. nih.gov The TP receptor exists in two main isoforms, TPα and TPβ, which are encoded by the same gene but differ in their C-terminal cytoplasmic tails, leading to some differences in signaling and desensitization. nih.gov

Table 1: Inhibitory Potency of Terutroban Sodium

ParameterValueTarget
IC5016.4 nMThromboxane-Prostaglandin (TP) Receptor

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Downstream Signaling Pathway Modulation by TP Receptor Antagonism

Inhibition of Phospholipase C Activation Cascade

The TP receptor is a G-protein-coupled receptor (GPCR) that primarily couples to Gq family G-proteins. nih.govwikipedia.org Upon agonist binding, the TP receptor activates Gq, which in turn stimulates the effector enzyme phospholipase C-β (PLCβ). nih.govnih.gov Activated PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers lead to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in cellular responses like platelet aggregation and smooth muscle contraction. By blocking the initial agonist binding to the TP receptor, terutroban effectively prevents the activation of the Gq protein and the subsequent PLC-mediated signaling cascade. nih.gov

Modulation of Intracellular Signaling Cascades Beyond Primary Platelet Activation

The consequences of terutroban's antagonism extend beyond the immediate inhibition of platelet activation. In vascular smooth muscle cells and other cell types, TP receptor activation is implicated in proliferative and fibrotic processes. Research has shown that terutroban can prevent vascular hypertrophy and fibrosis by modulating key signaling pathways involved in tissue remodeling. physiology.org Specifically, it has been found to inhibit the expression of transforming growth factor-beta (TGF-β) and heat shock protein-47 (HSP47), a collagen-specific molecular chaperone essential for fibrosis. medchemexpress.comnih.gov This action prevents excessive collagen and fibronectin deposition in the vascular wall. nih.gov Furthermore, terutroban has been shown to inhibit vascular cell proliferation, as indicated by a reduction in markers like proliferating cell nuclear antigen (PCNA). medchemexpress.comnih.gov In non-vascular contexts, studies suggest terutroban may exert protective effects by preventing apoptosis and preserving blood-brain barrier integrity in models of subarachnoid hemorrhage. nih.gov

Interactions with Other Prostanoid Receptors and Related Eicosanoid Pathways

A key feature of terutroban's pharmacological profile is its high selectivity for the TP receptor, resulting in minimal direct interaction with other prostanoid receptors (EP, FP, IP, DP). nih.govkarger.com This specificity is significant because, unlike non-selective cyclooxygenase (COX) inhibitors that block the production of all prostanoids, terutroban's targeted action does not interfere with the synthesis or action of beneficial vasodilator and anti-aggregatory prostanoids, such as prostacyclin (PGI2). nih.gov However, blocking a major pathway like TP receptor signaling can potentially influence the broader eicosanoid metabolic network. For instance, studies with other TP antagonists have suggested that blockade of this receptor could potentially lead to a metabolic shunting of arachidonic acid metabolites, causing alterations in the levels of other signaling lipids like leukotrienes or different prostaglandins. physiciansweekly.com

Structure-Activity Relationship (SAR) Studies for TP Receptor Antagonism

The chemical structure of terutroban is integral to its high-affinity and selective binding to the TP receptor. wikipedia.org Key structural features include a propanoic acid moiety, a rigid tetrahydronaphthalene core, and a (4-chlorophenyl)sulfonylamido group.

Propanoic Acid Group : This acidic functional group is a common feature in many prostanoid receptor ligands. It is believed to mimic the native carboxylic acid side chain of the endogenous ligands, like TXA2 and PGH2, forming a critical ionic interaction with a conserved basic residue (e.g., arginine) in the receptor's binding pocket.

Tetrahydronaphthalene Core : This bicyclic system provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the receptor. Its lipophilic nature facilitates strong van der Waals and hydrophobic interactions within the transmembrane domains of the GPCR.

Aryl Sulfonamide Moiety : The (4-chlorophenyl)sulfonylamido group is a large, electron-rich substituent that occupies a significant portion of the binding site. The chlorine atom and the sulfonyl group can participate in specific polar and halogen-bonding interactions, contributing significantly to the compound's binding affinity and, crucially, its selectivity over other prostanoid receptors that have different binding pocket topographies.

While detailed SAR studies comparing numerous terutroban analogues are not widely published, the combination of these structural elements creates a molecule that acts as a potent competitive antagonist, effectively occupying the ligand-binding site without inducing the conformational change required for receptor activation. researchgate.net

Preclinical Pharmacological Investigations

In Vitro Experimental Models of Platelet Function

In vitro studies have been fundamental in defining the direct effects of terutroban (B1683094) on platelet physiology, independent of systemic influences. These experiments have demonstrated the compound's potent inhibitory activity on key processes that underpin thrombus formation.

Terutroban has shown marked efficacy in inhibiting platelet aggregation induced by various agonists. A primary agonist used in these studies is U46619, a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and a potent TXA2 receptor agonist. nih.gov Studies consistently show that terutroban almost completely inhibits platelet aggregation induced by U46619. nih.govresearchgate.net This highlights its direct and potent antagonism at the TP receptor.

Furthermore, terutroban has demonstrated effectiveness in inhibiting platelet aggregation induced by other physiological agonists such as collagen and adenosine (B11128) diphosphate (B83284) (ADP). researchgate.net Its efficacy is reported to be at least comparable to that of aspirin (B1665792) in inhibiting aggregation stimulated by arachidonic acid, collagen, and ADP. researchgate.net Another study using impedance aggregometry confirmed that terutroban significantly attenuates the aggregation response to arachidonic acid. researchgate.net The ability to block aggregation triggered by multiple agonists suggests a central role for TXA2-mediated pathways in amplifying the platelet response, which terutroban effectively neutralizes.

Table 1: Effect of Terutroban on Agonist-Induced Platelet Aggregation

Agonist Effect of Terutroban Reference
U46619 Almost complete inhibition nih.govresearchgate.net
Arachidonic Acid Significant attenuation; at least as effective as aspirin researchgate.netresearchgate.net
Collagen Inhibition; at least as effective as aspirin researchgate.net
ADP Inhibition; at least as effective as aspirin researchgate.net

Platelet adhesion to the subendothelial matrix at a site of vascular injury is the initial step in hemostasis and thrombosis. This process is mediated by receptors such as the glycoprotein (B1211001) (GP)Ib-V-IX complex binding to von Willebrand factor (VWF) and GPVI binding to collagen. nih.govresearchgate.net Activation of endothelial TP receptors can lead to the expression of adhesion molecules, which promotes the adhesion of monocytes and macrophages. nih.gov By blocking these receptors, terutroban is suggested to interfere with these adhesive processes. nih.gov

Studies have shown that treatment with terutroban leads to a significant reduction in platelet adhesion. nih.gov While detailed mechanistic studies on platelet spreading are less specifically reported in the context of terutroban, the inhibition of downstream signaling events following TP receptor blockade would logically impair the cytoskeletal rearrangements necessary for full platelet spreading.

Upon activation, platelets undergo degranulation, releasing a variety of bioactive molecules and expressing activation-dependent markers on their surface. nih.gov A key marker of platelet activation is the surface expression of P-selectin (CD62P), an adhesion molecule translocated from alpha-granules to the platelet membrane. mdpi.com

Multiple studies have demonstrated that terutroban administration leads to a significant decrease in the levels of soluble P-selectin in the plasma. researchgate.netnih.govresearchgate.net This reduction indicates a systemic decrease in in vivo platelet activation. nih.gov While P-selectin is a well-documented target, platelet activation involves the release of numerous other factors from their granules, such as platelet factor 4 (PF4) and beta-thromboglobulin (β-TG), which could also be modulated by terutroban's activity, though this is less specifically detailed in the reviewed literature. nih.gov

Ex Vivo Thrombosis Models

Ex vivo models provide a crucial bridge between in vitro experiments and in vivo conditions by allowing the study of thrombosis using native blood under controlled hemodynamic environments. mssm.edu

The Badimon perfusion chamber is a well-established ex vivo model that simulates arterial blood flow and assesses thrombus formation on a thrombogenic substrate under defined rheological conditions (shear rates). mssm.eduresearchgate.netspringernature.com This model incorporates the critical variables of blood components, blood flow, and the vessel wall, allowing for a comprehensive evaluation of antithrombotic drugs. mssm.edu

Investigations using the Badimon chamber have been pivotal in demonstrating the antithrombotic efficacy of terutroban. In a porcine model, terutroban exhibited a dose-dependent antithrombotic effect under both low and high shear rate conditions. researchgate.net These studies have shown that terutroban's antithrombotic activity is superior to that of aspirin and comparable to the combination of clopidogrel (B1663587) and aspirin. researchgate.netnih.gov Specifically, terutroban significantly reduced the mean cross-sectional surface area of the dense thrombus formed within the chamber. nih.govresearchgate.net The efficacy of antithrombotic agents can be shear-dependent, and terutroban's consistent performance across different shear rates highlights its robust mechanism of action. researchgate.netscienceopen.com

Table 2: Effect of Terutroban on Thrombus Formation in the Badimon Chamber

Parameter Finding Comparative Efficacy Reference
Dense Thrombus Surface Area Significant decrease (58%) Superior to aspirin; comparable to clopidogrel + aspirin nih.govresearchgate.net
Total Thrombus Surface Significant decrease Superior to aspirin; comparable to clopidogrel + aspirin nih.gov
Antithrombotic Response Dose-dependent Superior to aspirin; similar to clopidogrel researchgate.net

Thrombus formation is a complex process involving both platelet deposition and the formation of a stabilizing fibrin (B1330869) mesh. nih.gov The Badimon chamber allows for the distinct analysis of these components. Studies evaluating terutroban have assessed its impact on both platelet and fibrinogen deposition.

Comparative Preclinical Pharmacodynamics

Comparison with Cyclooxygenase Inhibitors (e.g., Aspirin) in Experimental Systems

Preclinical studies have consistently demonstrated that terutroban possesses an antithrombotic activity profile that is superior to that of aspirin in various experimental models. karger.comnih.gov While aspirin acts by irreversibly inhibiting the cyclooxygenase (COX) enzyme, thereby blocking the production of thromboxane (B8750289) A2 (TXA2), terutroban acts downstream by directly antagonizing the TP receptor. karger.comnih.gov This mechanistic difference underpins the observed disparities in their effects in experimental settings.

In a porcine model of thrombosis, terutroban's antithrombotic effects were found to be superior to those of aspirin, which showed no significant effects in the study. karger.comoup.com Further ex vivo thrombosis experiments in patients treated for the prevention of ischemic stroke showed that terutroban had a superior antithrombotic activity compared to aspirin alone. karger.comnih.govresearchgate.net The mean cross-sectional surface of dense thrombus was significantly lower after 10 days of treatment with terutroban than with aspirin. karger.comnih.gov

Moreover, in apolipoprotein E knockout mice, a model for atherosclerosis, terutroban was shown to delay atherogenesis, an effect not observed with aspirin. nih.gov This suggests that terutroban's effects extend beyond simple antiplatelet activity to include anti-atherosclerotic properties not shared by COX inhibitors in this model. nih.govnih.gov

Table 2: Preclinical Comparison of Terutroban and Aspirin

Experimental ModelParameterTerutroban FindingAspirin FindingReference
Porcine ex vivo platelet aggregationADP-stimulated platelet aggregationMore effective than aspirinNo significant effect oup.com
Porcine ex vivo platelet aggregationCollagen-stimulated platelet aggregationMore effective than aspirinNo significant effect oup.com
Animal thrombosis modelsAntithrombotic effectsSuperior to aspirinLess effective than terutroban karger.com
Apolipoprotein E knockout miceAtherogenesisDelayed atherogenesisDid not delay atherogenesis nih.gov
Stroke-prone ratsSurvivalIncreased survival by preventing systemic inflammation and endothelial dysfunctionLess effective than terutroban nih.gov

Comparison with P2Y12 Receptor Antagonists (e.g., Clopidogrel) in Preclinical Models

Terutroban has also been compared with P2Y12 receptor antagonists, such as clopidogrel, in preclinical settings. Clopidogrel acts by irreversibly binding to the P2Y12 receptor, which inhibits the ADP pathway of platelet activation. karger.com

In a preclinical study involving ex vivo porcine platelet aggregation, terutroban was found to be more effective than clopidogrel at inhibiting ADP-stimulated platelet aggregation. oup.com In the same study, it was as effective as clopidogrel at inhibiting collagen-stimulated platelet aggregation and platelet deposition under both low- and high-shear conditions. oup.com

Animal models of thrombosis have shown that terutroban has antithrombotic effects similar to those of clopidogrel. karger.com Furthermore, in an ex vivo model of thrombosis using blood from patients with a history of cerebral ischemic events, terutroban monotherapy demonstrated an antithrombotic activity that was similar to the combination of clopidogrel plus aspirin. karger.comnih.gov Specifically, the reduction in the surface of dense thrombus was comparable between the terutroban group and the clopidogrel plus aspirin group. nih.gov

Table 3: Preclinical Comparison of Terutroban and Clopidogrel

Experimental Model / Study TypeParameterTerutroban FindingClopidogrel FindingReference
Porcine ex vivo platelet aggregationADP-stimulated platelet aggregationMore effective than clopidogrelLess effective than terutroban oup.com
Porcine ex vivo platelet aggregationCollagen-stimulated platelet aggregationAs effective as clopidogrelAs effective as terutroban oup.com
Animal thrombosis modelsAntithrombotic effectsSimilar to clopidogrelSimilar to terutroban karger.com
Ex vivo thrombosis in patients (post-stroke)Antithrombotic activitySuperior to aspirin and similar to clopidogrel + aspirin combination(As part of combination therapy) Similar to terutroban monotherapy karger.comnih.gov

Distinct Advantages of TP Receptor Antagonism Over Other Antiplatelet Strategies in Experimental Settings

In experimental settings, TP receptor antagonism with agents like terutroban offers several distinct theoretical and observed advantages over other antiplatelet strategies, such as COX inhibition with aspirin or P2Y12 receptor antagonism with clopidogrel. nih.govnih.gov

A primary advantage is the comprehensive blockade of the TP receptor. nih.gov TP receptors can be activated by multiple ligands, not just TXA2 derived from the COX pathway. Other agonists include prostaglandin H2 (PGH2) and, importantly, isoprostanes, which are generated non-enzymatically via lipid peroxidation. nih.govnih.gov Aspirin, by inhibiting the COX enzyme, only blocks the generation of enzymatic prostanoids like TXA2 and PGH2; it has no effect on isoprostane formation. nih.gov Therefore, TP receptor antagonists like terutroban provide a more complete blockade of this pro-thrombotic and vasoconstrictive pathway by inhibiting the action of all TP agonists. nih.gov

Furthermore, unlike aspirin, TP receptor antagonism does not interfere with the synthesis of other prostanoids, some of which have beneficial effects. nih.govpharmacologyeducation.org For example, preserving the COX pathway allows for the continued production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, which contributes to endothelial thromboresistance. pharmacologyeducation.org

The effects of terutroban also extend beyond platelets to TP receptors on other cell types, including vascular smooth muscle cells and endothelial cells. nih.gov This contributes to anti-vasoconstrictor and anti-atherosclerotic effects, as demonstrated in preclinical models where terutroban, but not aspirin, delayed atherogenesis. nih.govnih.gov This broader activity on the vessel wall represents a significant advantage over antiplatelet agents that target pathways exclusive to platelets. nih.govnih.gov

Cellular and Molecular Effects Beyond Platelet Aggregation

Regulation of Vascular Smooth Muscle Cell Proliferation and Migration

The proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the development of vascular lesions, such as those seen in atherosclerosis and restenosis. nih.govfrontiersin.org In response to vascular injury, VSMCs can switch from a quiescent, contractile state to a synthetic, proliferative phenotype, leading to the thickening of the artery's intimal layer. nih.gov

Experimental research has shown that terutroban (B1683094) can effectively inhibit these processes. In a study using spontaneously hypertensive stroke-prone rats (SHRSPs) subjected to a high-salt diet to induce vascular damage, terutroban treatment was found to prevent the thickening of the aortic media. physiology.orgnih.gov This was accompanied by a significant reduction in VSMC proliferation within the media layer, as evidenced by a decreased number of cells positive for bromodeoxyuridine (BrdU) and proliferating cell nuclear antigen (PCNA), both of which are markers of cell division. physiology.orgnih.gov These findings suggest that by blocking TP receptors, terutroban interferes with the signaling pathways that drive the abnormal proliferation of VSMCs. physiology.org

Table 1: Effects of Terutroban on Vascular Remodeling in Hypertensive Rats This interactive table summarizes key findings from a study on spontaneously hypertensive stroke-prone rats (SHRSPs) receiving a high-salt diet with either a vehicle or terutroban. Data sourced from Gelosa et al., 2011. physiology.orgnih.gov

Parameter Assessed Observation in Vehicle-Treated Group Effect of Terutroban Treatment Statistical Significance (p-value)
VSMC Proliferation (BrdU+) Increased Proliferation Prevented < 0.0001
VSMC Proliferation (PCNA+) Increased Proliferation Prevented < 0.0001
Collagen Accumulation Significant Accumulation Accumulation Prevented < 0.001
Fibronectin Accumulation Significant Accumulation Accumulation Prevented < 0.001
HSP47 Expression Significantly Increased Expression Inhibited < 0.01

| TGF-1β Expression | Significantly Increased | Expression Inhibited | < 0.001 |

Modulation of Endothelial Cell Function and Endothelium-Dependent Vasodilation in Experimental Systems

The endothelium is crucial for maintaining vascular homeostasis, in part by releasing factors that regulate the tone of the underlying smooth muscle. nih.gov A key process is endothelium-dependent vasodilation, where endothelial cells release substances like nitric oxide (NO) in response to stimuli, causing the blood vessel to relax and widen. Endothelial dysfunction, characterized by impaired vasodilation, is an early step in the development of atherosclerosis. nih.gov

Terutroban has been shown to improve endothelial function. nih.govalfa-chemistry.com In high-cardiovascular-risk patients with atherosclerosis, daily administration of terutroban significantly improved endothelium-dependent flow-mediated dilation (FMD). nih.gov This beneficial effect was observed after the first dose and was sustained over the treatment period, indicating a chronic improvement in the ability of blood vessels to dilate. nih.gov The improvement in acetylcholine-induced vasodilation without altering the response to sodium nitroprusside in other studies further specifies that terutroban's primary vascular effect is on improving endothelium-dependent mechanisms. nih.gov In animal models, terutroban preserved endothelial function and the expression of endothelial nitric-oxide synthase (eNOS), the enzyme responsible for producing NO. alfa-chemistry.com

Influence on Inflammatory Processes within the Vasculature

Atherosclerosis is recognized as a chronic inflammatory disease. nih.gov Thromboxane (B8750289) A2 and other eicosanoids that activate the TP receptor play a significant role in modulating inflammatory processes within the vascular wall. physiology.org The antagonism of this receptor by terutroban has demonstrated anti-inflammatory effects.

In studies with hypertensive rats, terutroban treatment was associated with a reduction in systemic inflammation. alfa-chemistry.com This was evidenced by a decrease in the cerebral mRNA transcription of pro-inflammatory molecules including interleukin-1beta and monocyte chemoattractant protein-1. alfa-chemistry.com Furthermore, terutroban prevented the accumulation of certain urinary proteins that are considered markers of systemic inflammation. alfa-chemistry.com This suggests that blocking the TP receptor can interrupt inflammatory signaling cascades that contribute to vascular pathology. physiology.orgalfa-chemistry.com

Impact on Extracellular Matrix Remodeling and Fibrotic Pathways

Fibrosis, the excessive deposition of extracellular matrix (ECM) components, leads to the hardening and scarring of tissue and is a hallmark of advanced vascular disease. nih.gov Terutroban has shown beneficial effects on these fibrotic processes by influencing several key pathways. physiology.orgwikipedia.orgnih.gov

Collagen and fibronectin are major components of the extracellular matrix. nih.gov In pathological conditions, their excessive accumulation contributes to vascular stiffness and fibrosis. nih.govnih.gov In experimental models of severe hypertension, a significant accumulation of both collagen and fibronectin was observed in the aortic wall of control animals. physiology.orgnih.gov Treatment with terutroban completely prevented this severe fibrosis, indicating a potent inhibitory effect on the deposition of these key ECM proteins. physiology.orgnih.gov

Heat Shock Protein 47 (HSP47) is a molecular chaperone located in the endoplasmic reticulum that is specific for collagen. nih.govnih.gov It plays a critical role in the proper folding and maturation of procollagen (B1174764) molecules, and its expression is closely correlated with the rate of collagen synthesis. nih.govnih.govmdpi.com In fibrotic diseases, HSP47 expression is often significantly increased. nih.gov

Research has directly linked terutroban to the modulation of this chaperone. In salt-loaded hypertensive rats, which exhibited increased aortic fibrosis, the expression of HSP47 was significantly elevated. physiology.orgnih.gov Chronic treatment with terutroban not only prevented this increase but reduced HSP47 levels below those of baseline, demonstrating a powerful down-regulatory effect on this pro-fibrotic protein. physiology.org

Transforming Growth Factor-beta (TGF-β) is a multifunctional cytokine that is a central regulator of fibrosis. nih.govijbs.com The TGF-β signaling pathway, often involving downstream mediators called SMADs, stimulates the production of ECM proteins, including collagen and fibronectin, and promotes the differentiation of fibroblasts into myofibroblasts, the primary collagen-secreting cells in fibrotic tissue. nih.govnih.gov

Terutroban has been found to interfere with this critical fibrotic pathway. In the same hypertensive rat model, the high-salt diet led to a significant increase in the expression of TGF-1β. physiology.orgnih.gov Terutroban treatment successfully inhibited this increase, suggesting that its anti-fibrotic effects are mediated, at least in part, by down-regulating TGF-β signaling. physiology.orgnih.govalfa-chemistry.com By affecting both TGF-β and its downstream effector HSP47, terutroban disrupts the molecular machinery responsible for pathological collagen production and deposition in the vascular wall. physiology.org

Advanced Research Methodologies and Analytical Techniques in Terutroban Sodium Studies

In Vitro Receptor Binding Assays and IC50 Determination

In vitro receptor binding assays are fundamental in characterizing the interaction of a ligand with its receptor. For Terutroban (B1683094), these assays have been crucial in determining its affinity and selectivity for the TP receptor. Studies have shown that Terutroban displaces the binding of radiolabeled agonists, such as [3H]-SQ29548, on human platelet membranes. pharmacologyeducation.org

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values for Terutroban from comprehensive studies are proprietary, the low nanomolar Ki value (0.65 nmol/L) for displacing [3H]-SQ29548 indicates its high affinity for the TP receptor. pharmacologyeducation.org The dissociation constant (Kd) for the binding of [3H]-S18886 (the radiolabeled form of Terutroban) to human platelet membranes was found to be 0.96 nmol/L, further confirming its potent binding characteristics. pharmacologyeducation.org

These assays are critical in the early stages of drug development for screening and selecting compounds with the desired pharmacological profile. The high affinity and selectivity of Terutroban for the TP receptor, as determined by these methods, established its potential as a targeted therapeutic agent. karger.compharmacologyeducation.org

Light Transmission Aggregometry for Platelet Function Analysis

Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function. mdpi.comnih.govnih.govpractical-haemostasis.comviamedica.pl This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In the context of Terutroban research, LTA has been pivotal in demonstrating the drug's antiplatelet effects.

Studies have consistently shown that Terutroban almost completely inhibits platelet aggregation induced by the specific TP receptor agonist U46619. karger.comnih.gov This inhibition is observed in patients with a history of ischemic stroke and in those with atherosclerosis. karger.comnih.gov For instance, in a study involving patients treated for the prevention of ischemic stroke, platelet aggregation induced by U46619 was almost completely inhibited on day 10 in patients receiving Terutroban. karger.com Similarly, in high-risk patients with atherosclerosis, Terutroban abolished platelet aggregation induced by U46619. nih.gov

LTA provides a quantitative measure of platelet aggregation, allowing for a direct assessment of the functional consequences of TP receptor antagonism by Terutroban. The consistent and profound inhibition of U46619-induced aggregation underscores the drug's potent and specific mechanism of action on platelets. karger.comnih.gov

Table 1: Platelet Aggregation Inhibition by Terutroban

Flow Cytometry for Platelet Activation Marker Detection in Experimental Samples

Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of individual cells in a suspension. oncohemakey.comresearchgate.net In Terutroban research, it has been employed to detect platelet activation markers on the surface of platelets, providing a more detailed understanding of the drug's effects beyond aggregation.

Platelet activation leads to the surface expression of various proteins, such as P-selectin (CD62P) and the activated form of the glycoprotein (B1211001) IIb/IIIa complex (PAC-1). oncohemakey.comresearchgate.netnih.govnih.gov Studies investigating Terutroban have utilized flow cytometry to measure these markers. For example, in patients treated for the prevention of ischemic stroke, Terutroban treatment led to a significant decrease in plasma soluble P-selectin by day 10, indicating a reduction in in vivo platelet activation. karger.com

Flow cytometry offers several advantages, including the ability to analyze a small volume of whole blood, minimal sample manipulation, and the capacity to simultaneously measure multiple markers. oncohemakey.com This technique provides valuable insights into the in vivo activation state of platelets and their reactivity, complementing the functional data obtained from LTA. oncohemakey.comnih.gov

Immunohistochemistry and Quantitative Morphometry for Tissue Analysis (e.g., Aortic Thickening, Cell Proliferation)

Immunohistochemistry (IHC) and quantitative morphometry are essential tools for examining the effects of a drug at the tissue level. IHC uses antibodies to detect specific antigens in tissue sections, while quantitative morphometry allows for the measurement of various structural features. In the context of Terutroban, these techniques have been instrumental in evaluating its impact on vascular remodeling and cell proliferation.

In a study using spontaneously hypertensive stroke-prone rats (SHRSPs), a model of severe hypertension and vascular disease, Terutroban treatment was shown to prevent aortic media thickening. nih.gov Quantitative morphometry revealed that the aortic media thickness-to-lumen ratio, which was significantly increased in salt-loaded rats, was completely prevented by Terutroban. nih.gov

Furthermore, IHC was used to assess cell proliferation in the aortic media by detecting the incorporation of bromodeoxyuridine (BrdU) and the expression of proliferating cell nuclear antigen (PCNA). Terutroban was effective in preventing cell proliferation, as indicated by a reduced number of BrdU-positive and PCNA-positive cells. nih.gov The study also demonstrated that Terutroban prevented the accumulation of collagen and fibronectin in the vascular wall, indicating a beneficial effect on fibrosis. nih.gov

These findings highlight the anti-proliferative and anti-fibrotic effects of Terutroban in the vasculature, providing a mechanistic basis for its potential benefits in preventing or retarding atherosclerosis. wikipedia.orgnih.gov

Gene Expression Profiling and Proteomics in Response to TP Receptor Antagonism

Gene expression profiling and proteomics are powerful omics technologies that provide a global view of the molecular changes occurring within a cell or tissue in response to a drug. While specific, large-scale gene expression profiling or proteomics studies dedicated solely to Terutroban are not widely published in the public domain, the known downstream effects of TP receptor antagonism suggest key pathways that would be modulated.

TP receptor activation is known to stimulate various signaling cascades that can lead to changes in gene expression and protein synthesis related to inflammation, cell growth, and fibrosis. nih.govmdpi.com For example, in spontaneously hypertensive stroke-prone rats, Terutroban inhibited the expression of heat shock protein-47 (HSP47) and transforming growth factor-β1 (TGF-β1), both of which are involved in fibrosis. nih.gov This suggests that Terutroban's anti-fibrotic effects are mediated, at least in part, by the downregulation of these key pro-fibrotic genes.

Future studies employing gene expression profiling (e.g., microarrays or RNA-sequencing) and proteomics (e.g., mass spectrometry) could provide a more comprehensive understanding of the molecular networks regulated by Terutroban and identify novel therapeutic targets.

Advanced Imaging Techniques in Animal Models (e.g., nanoSPECT for Neurovascular Studies)

Advanced imaging techniques play a crucial role in preclinical research, allowing for the non-invasive, longitudinal assessment of disease progression and treatment effects in animal models. nih.govfrontiersin.orgj-stroke.orgmdpi.com In the study of Terutroban, nano-single-photon emission computed tomography (nanoSPECT) has been utilized in a rat model of subarachnoid hemorrhage (SAH). nih.govnih.govresearchgate.net

In this model, nanoSPECT imaging was used to evaluate the neuroprotective effects of Terutroban. nih.govnih.gov The study found that Terutroban administration after SAH protected the blood-brain barrier, improved cerebral perfusion, and may have prevented apoptosis. nih.gov Specifically, Terutroban counteracted the SAH-induced decrease in the uptake of 99mTc-HMPAO (a cerebral perfusion agent), the increase of 99mTc-DTPA in the brainstem (indicating blood-brain barrier disruption), and the increase of 99mTc-annexin V-128 in the cerebrum (a marker of apoptosis). nih.gov

These findings, obtained through advanced in vivo imaging, demonstrate the potential of Terutroban in mitigating the neurovascular consequences of SAH and highlight the value of nanoSPECT in studying cerebrovascular diseases. nih.govnih.govnih.gov

Table 2: Effects of Terutroban in a Rat Model of Subarachnoid Hemorrhage

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.govmdpi.commdpi.comresearchgate.net While specific QSAR studies detailing the design of Terutroban are proprietary to the developing company, the principles of QSAR are highly relevant to the discovery and optimization of TP receptor antagonists.

QSAR models are built by correlating various physicochemical properties and structural features (descriptors) of a series of compounds with their measured biological activity, such as IC50 or Ki values. mdpi.com For TP receptor antagonists, important descriptors could include lipophilicity (ClogP), molar refractivity (CMR/MR), and sterimol parameters, which relate to the size and shape of the molecule. nih.gov

The goal of QSAR in this context is to develop predictive models that can guide the synthesis of new compounds with improved potency and selectivity. By understanding which structural features are critical for activity, medicinal chemists can rationally design molecules with enhanced therapeutic potential. The development of potent and selective TP receptor antagonists like Terutroban would have undoubtedly benefited from the application of QSAR methodologies to optimize the lead compounds. nih.gov

Compound Names Mentioned in the Article

Table 3: List of Compounds

Future Directions and Emerging Research Avenues

Elucidation of Unexplored TP Receptor-Mediated Pathophysiological Roles in Disease Progression

The thromboxane (B8750289) prostanoid (TP) receptor is known to be widely distributed across various cell and tissue types, including platelets, vascular smooth muscle cells, monocytes/macrophages, and neurons. wikipedia.orgnih.gov While its role in hemostasis and thrombosis is well-established, emerging evidence suggests its involvement in a broader range of pathologies. Future research will likely focus on delineating the function of TP receptors in these less-explored disease contexts.

For instance, studies have indicated that TP receptor activation may play a role in the progression of several human cancers, including those of the prostate, breast, lung, and colon, by potentially stimulating tumor cell proliferation, migration, and neovascularization. nih.gov Further investigation is warranted to understand the specific contribution of TP receptor signaling to tumor biology and whether antagonists like terutroban (B1683094) sodium could offer a novel therapeutic strategy.

In the realm of neurodegenerative disorders, research has suggested a link between TP receptor activation by isoprostanes and the pathogenesis of Alzheimer's disease, specifically in modulating amyloid precursor protein (APP) expression and subsequent amyloid-β (Aβ) peptide levels. wikipedia.org This opens up an avenue to explore whether brain-penetrant TP receptor antagonists could be developed as a therapeutic approach to slow disease progression. Additionally, the vasoconstrictor effects of thromboxanes are thought to contribute to conditions like Prinzmetal's angina, and TP receptor antagonists could be investigated for their potential benefits in such vasospastic disorders. karger.com

Investigation of Synergistic Effects with Other Therapeutic Modalities in Preclinical Settings

The potential for terutroban sodium to act in concert with other therapeutic agents is a promising area for preclinical investigation. While terutroban monotherapy has demonstrated significant antithrombotic effects, its combination with other drugs could offer enhanced efficacy or a broader spectrum of activity.

A study comparing the antithrombotic effects of different antiplatelet regimens found that terutroban monotherapy was superior to aspirin (B1665792) and had a comparable effect to the combination of clopidogrel (B1663587) and aspirin in reducing thrombus formation in an ex vivo model. nih.gov This finding suggests that terutroban's mechanism of action, which involves blocking the TP receptor, is at least as effective as dual antiplatelet therapy in this specific model. nih.gov Future preclinical studies could explore the synergistic or additive effects of terutroban when combined with other antiplatelet agents that act on different pathways, such as P2Y12 inhibitors (e.g., clopidogrel, ticagrelor) or protease-activated receptor-1 (PAR-1) antagonists. Such combinations could potentially lead to more potent antithrombotic effects at lower individual doses, possibly reducing the risk of bleeding complications.

Furthermore, in a study of high-cardiovascular-risk patients already receiving aspirin, the addition of terutroban led to improved endothelium-dependent vasodilation. nih.gov This indicates a potential for synergistic effects on vascular function when terutroban is used alongside cyclooxygenase inhibitors. Preclinical models could be employed to further dissect the mechanisms behind this enhanced effect and to identify other drug classes, such as statins or antihypertensives, that may work synergistically with terutroban to improve vascular health.

Development of Novel TP Receptor Antagonists with Enhanced Selectivity or Efficacy

The development of new chemical entities that target the TP receptor with improved pharmacological profiles represents a significant research avenue. While terutroban is a selective TP receptor antagonist, the design of novel antagonists could focus on enhancing specific properties to target particular pathologies more effectively. wikipedia.orgwalshmedicalmedia.com

A key goal in the development of prostanoid receptor antagonists has been high selectivity to minimize off-target effects. walshmedicalmedia.com Future drug discovery efforts could aim for even greater selectivity for the TP receptor over other prostanoid receptors, which may lead to a more favorable side-effect profile.

Moreover, the development of TP receptor antagonists with enhanced tissue penetration is a critical area of research. For example, studies have shown that existing TP receptor antagonists, including terutroban (also known as S18886), have poor brain penetration. wikipedia.org To address the potential role of TP receptors in neurodegenerative diseases like Alzheimer's, researchers have begun to design novel, brain-penetrant TP receptor antagonists. wikipedia.org These efforts could lead to a new class of therapeutics for central nervous system disorders where TP receptor activation is implicated.

In addition to terutroban, other TP receptor antagonists have been developed, such as seratrodast (B26692) and picotamide, the latter of which also inhibits thromboxane synthase. karger.comwalshmedicalmedia.com Comparative preclinical studies of these and newly developed antagonists could help to identify compounds with superior efficacy, longer duration of action, or other desirable pharmacokinetic and pharmacodynamic properties.

Exploration of this compound's Potential in Non-Cardiovascular/Thrombotic Experimental Disease Models

Beyond its well-studied effects on the cardiovascular system, this compound has shown promise in experimental models of other diseases, warranting further exploration. wikipedia.org

In a rat model of subarachnoid hemorrhage, terutroban demonstrated neuroprotective effects by preventing blood-brain barrier disruption, reducing apoptosis, and improving cerebral perfusion. nih.gov These findings suggest a potential role for TP receptor antagonists in mitigating the secondary brain injury that often follows hemorrhagic stroke.

Furthermore, in a study using spontaneously hypertensive stroke-prone rats, terutroban was shown to prevent vascular hypertrophy and fibrosis in the aorta. The compound inhibited the expression of heat shock protein-47 and TGF-1β, key mediators of fibrotic processes. This anti-fibrotic effect could have implications for a range of diseases characterized by tissue fibrosis, such as chronic kidney disease and certain forms of heart failure.

Given the evidence of TP receptor involvement in cancer progression, preclinical studies could evaluate the efficacy of terutroban in various oncology models. nih.gov Such research would aim to determine if TP receptor blockade can inhibit tumor growth, metastasis, or angiogenesis. Similarly, in the context of Alzheimer's disease, the effect of terutroban on Aβ pathology could be investigated in appropriate animal models, although its limited brain penetration might be a challenge. wikipedia.org

Application of Omics Technologies to Uncover Novel Molecular Targets and Biomarkers for TP Receptor Antagonism

The application of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for advancing our understanding of TP receptor antagonism. These approaches can provide a comprehensive view of the molecular changes induced by this compound, leading to the discovery of novel drug targets and biomarkers.

Proteomics, the large-scale study of proteins, can be used to identify the full complement of proteins involved in TP receptor signaling cascades. By comparing the proteomes of cells or tissues before and after treatment with terutroban, researchers can identify downstream effector proteins that are modulated by TP receptor blockade. This could reveal previously unknown signaling pathways and potential new targets for therapeutic intervention.

Metabolomics, which analyzes the complete set of small-molecule metabolites, can provide a functional readout of the metabolic state of a biological system. Antagonism of the TP receptor with terutroban is likely to induce specific changes in the metabolome, reflecting alterations in cellular metabolism. The identification of these metabolic signatures could lead to the discovery of novel biomarkers to monitor the biological activity of terutroban and to predict patient response.

Ultimately, integrating data from multiple omics platforms can help to construct detailed biochemical networks that illustrate the complex interplay between genes, proteins, and metabolites in response to TP receptor antagonism. This systems-level understanding can facilitate the identification of predictive biomarkers for patient stratification and the rational design of combination therapies.

Refined Animal Models for Studying Complex Disease Pathologies and this compound's Efficacy

The use of appropriate animal models is crucial for the preclinical evaluation of therapeutic agents like this compound. While existing models have provided valuable insights, the development of more refined and disease-relevant animal models will be essential for further elucidating the compound's efficacy in complex human pathologies.

For example, in the study of atherosclerosis, apolipoprotein E (ApoE) knockout mice have been used to demonstrate that terutroban can delay the development of atherosclerotic plaques, an effect not observed with aspirin in the same model. To better mimic the complexity of human atherosclerosis, future studies could employ more advanced models, such as those incorporating genetic modifications that reflect human risk factors or models that develop more complex, unstable plaques.

In the context of hypertension and vascular remodeling, spontaneously hypertensive stroke-prone rats (SHRSPs) have been instrumental in demonstrating the anti-hypertrophic and anti-fibrotic effects of terutroban. Further refinement of these models could involve the introduction of co-morbidities commonly seen in human patients, such as diabetes or dyslipidemia, to assess the efficacy of terutroban in a more clinically relevant setting.

For neurological applications, such as the study of subarachnoid hemorrhage or Alzheimer's disease, the development of animal models that more accurately recapitulate the human disease process is a continuous effort. wikipedia.orgnih.gov This includes the creation of transgenic models with specific human gene mutations or the use of novel surgical or injury models that better reflect the pathophysiology of the human condition. The use of such refined models will be critical in determining the true therapeutic potential of this compound for these complex diseases.

Q & A

Q. What experimental models are commonly used to evaluate Terutroban sodium’s effects on endothelial function?

this compound’s impact on endothelial function is typically assessed using flow-mediated dilation (FMD), a non-invasive ultrasound-based method to measure endothelial-dependent vasodilation. Randomized, double-blind, placebo-controlled trials (RCTs) with parallel groups are the gold standard, as seen in a study where patients received 2.5, 5, or 10 mg doses of Terutroban daily for 15 days. FMD measurements were taken 2 hours post-dose and at steady state (Day 14), with statistical analysis via ANCOVA and Dunnett’s test to compare treatment effects against placebo .

Q. How are pharmacokinetic properties of this compound integrated into dosing regimens for clinical trials?

Dosing regimens are designed based on achieving steady-state plasma concentrations. For example, in a 15-day RCT, daily oral administration ensured stable drug levels. Pharmacokinetic parameters (e.g., absorption half-life, bioavailability) are derived from prior phase I studies, though specific data for Terutroban require validation through repeated blood sampling and high-performance liquid chromatography (HPLC) analysis. The absence of a dose-response relationship in FMD outcomes (e.g., similar efficacy at 5 mg and 10 mg) suggests saturation of thromboxane-prostanoid (TP) receptor blockade, necessitating dose-ranging pilot studies .

Q. What are the primary endpoints and statistical methods for analyzing this compound’s antiplatelet effects?

Primary endpoints include platelet aggregation inhibition (e.g., via light transmission aggregometry) and FMD improvement. Statistical methods involve per-protocol analysis with baseline adjustments using ANCOVA. For example, in a trial comparing Terutroban to placebo, Dunnett’s test was applied to control Type I error when comparing multiple doses, while paired t-tests assessed within-group changes over time. Researchers must predefine analysis populations (e.g., safety vs. per-protocol) to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-response relationship across studies?

Contradictory dose-response data (e.g., lack of significant differences between 5 mg and 10 mg doses in FMD outcomes) may arise from ceiling effects in TP receptor antagonism. To address this, researchers should:

  • Conduct subgroup analyses (e.g., stratifying by baseline endothelial dysfunction severity).
  • Perform in vitro receptor binding assays to quantify TP receptor occupancy at varying concentrations.
  • Use Bayesian adaptive trial designs to dynamically adjust doses based on interim pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What methodological considerations are critical when combining in vitro and in vivo data to elucidate this compound’s mechanism?

Key steps include:

  • Translational PK/PD modeling : Correlate in vitro IC50 values (e.g., TP receptor inhibition in cell cultures) with in vivo plasma concentrations.
  • Biomarker validation : Use proteomics or transcriptomics to identify endothelial function biomarkers (e.g., nitric oxide metabolites) that bridge mechanistic findings.
  • Experimental controls : Include TP receptor agonists (e.g., U46619) in in vitro assays to confirm target specificity, ensuring observed effects are not due to off-target interactions .

Q. How should meta-analyses address heterogeneity in this compound trial designs?

Meta-analyses must account for variability in endpoints (e.g., FMD vs. platelet aggregation), dosing schedules, and patient populations (e.g., high cardiovascular risk vs. general cohorts). Strategies include:

  • Applying random-effects models to accommodate between-study variance.
  • Conducting sensitivity analyses excluding outliers or studies with high risk of bias.
  • Using the GRADE framework to assess evidence quality, particularly for small-sample trials common in early-phase Terutroban research .

Q. What strategies optimize the reproducibility of this compound’s endothelial benefits in preclinical models?

To enhance reproducibility:

  • Standardize FMD protocols (e.g., cuff placement, measurement timing post-ischemia) across labs.
  • Use genetically modified models (e.g., TP receptor knockout mice) to isolate drug-specific effects from confounding pathways.
  • Implement blinded image analysis for FMD measurements to reduce operator bias, as done in the RCT by masking sonographers to treatment allocation .

Methodological Guidance

  • Data Collection : Prioritize high-frequency FMD measurements (e.g., hourly post-dose) to capture transient endothelial effects, supplemented by platelet function tests.
  • Ethical Compliance : Ensure IRB approval for human studies, particularly when combining Terutroban with other antiplatelet agents (e.g., aspirin) to avoid bleeding risks .
  • Literature Synthesis : Use systematic review tools like PRISMA to map evidence gaps, focusing on understudied areas such as long-term vascular remodeling effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terutroban sodium
Reactant of Route 2
Terutroban sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.